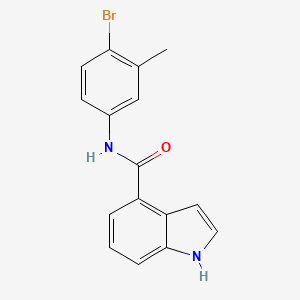

N-(4-bromo-3-methylphenyl)-1H-indole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-1H-indole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O/c1-10-9-11(5-6-14(10)17)19-16(20)13-3-2-4-15-12(13)7-8-18-15/h2-9,18H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFJWXDHNFVNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=C3C=CNC3=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-1H-indole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Biological Research: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activities.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1H-indole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The bromine and methyl groups can influence the binding affinity and specificity of the compound to its target. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several indole- and carboxamide-based derivatives, including:

Key Observations :

- Substituent Effects : The bromo-methyl group on the phenyl ring in N-(4-bromo-3-methylphenyl)-1H-indole-4-carboxamide enhances steric bulk and electron-withdrawing properties compared to fluorine or chlorine substituents in analogues. This may influence binding to hydrophobic enzyme pockets .

- Core Heterocycle : Indole derivatives exhibit superior DNA gyrase inhibition compared to pyrazine or thiophene-based carboxamides, likely due to enhanced π-π stacking with aromatic residues in enzyme active sites .

Antimicrobial Activity :

- This compound derivatives (e.g., pyrazine-2-carboxamide analogues) demonstrated moderate activity against XDR-typhi (MIC: 8–32 µg/mL), comparable to ciprofloxacin but less potent than pyrazine-thiazoline hybrids (MIC: 2–4 µg/mL) .

- In contrast, fluorinated indole-carboxamides (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) showed stronger inhibition of Staphylococcus aureus DNA gyrase (IC₅₀: 0.8 µM) due to fluorine’s electronegativity enhancing target interactions .

Enzymatic Inhibition :

- The compound’s derivatives exhibited ALP inhibition (IC₅₀: 12–25 µM), outperforming quinoline-4-carboxylic acid derivatives (IC₅₀: 30–50 µM) but underperforming bridelia scandens-derived phytochemicals (IC₅₀: 5–10 µM) .

Pharmacokinetic and ADME Properties

A comparative ADME analysis using SwissADME revealed:

Notable Findings:

- The bromo-methylphenyl group improves lipophilicity (MLOGP: 1.47–2.79), enhancing BBB permeability compared to polar pyrazine-thiazolines .

- All derivatives comply with Lipinski’s rules, suggesting favorable oral bioavailability .

Molecular Docking and Binding Interactions

Docking studies (PDB ID: 1EW2) highlighted critical interactions:

The indole core in this compound facilitates stronger hydrophobic interactions than pyrazine analogues, but fluorinated derivatives achieve lower free energy due to halogen bonding .

Biological Activity

N-(4-bromo-3-methylphenyl)-1H-indole-4-carboxamide is a synthetic compound belonging to the indole family, characterized by its unique structure which includes a bromine atom at the para position and a methyl group at the meta position of the phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and anticancer properties.

Chemical Structure and Synthesis

The structural formula of this compound can be represented as follows:

The synthesis typically involves multi-step organic reactions, often utilizing methods that enhance yield and efficiency, such as continuous flow reactors. This approach is advantageous for industrial production as it allows for scalability while maintaining quality.

1. Enzyme Inhibition

Recent studies indicate that this compound may act as a probe or ligand in biochemical assays, particularly to investigate protein-ligand interactions and enzyme activities. The interactions are influenced by its functional groups, suggesting that it may exhibit inhibitory effects on various enzymes relevant to disease mechanisms.

2. Anticancer Potential

The compound has shown promising results in preliminary studies for anticancer activity. It is hypothesized to disrupt microtubule assembly, a crucial process in cell division, thereby inducing apoptosis in cancer cells. For instance, similar indole derivatives have been reported to enhance caspase-3 activity, indicating their potential as apoptosis-inducing agents in breast cancer cell lines (MDA-MB-231) at micromolar concentrations .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Case Study: Apoptosis Induction

In a study focused on the apoptosis-inducing capabilities of related compounds, researchers found that specific indole derivatives could significantly enhance caspase-3 activity at concentrations as low as 10 μM. This suggests that this compound may share similar mechanisms of action, warranting further investigation into its therapeutic potential against various cancers .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity:

- Indole Core : Commonly found in many biologically active compounds, providing a scaffold for diverse interactions.

- Bromine and Methyl Substituents : These groups can influence binding affinities and selectivity towards biological targets.

Future Directions

While initial findings are promising, further research is essential to fully elucidate the mechanisms of action and binding affinities of this compound. Future studies should focus on:

- Detailed kinetic studies of enzyme inhibition.

- In vivo efficacy assessments in cancer models.

- Exploration of derivative compounds with enhanced activity or selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromo-3-methylphenyl)-1H-indole-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling the indole-4-carboxylic acid derivative with 4-bromo-3-methylaniline via amide bond formation. Key steps include:

- Activation of the carboxylic acid using reagents like EDCI or HATU in anhydrous DMF or THF .

- Optimization of reaction temperature (60–80°C) and time (12–24 hours) to achieve >70% yield.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Critical parameters: Solvent polarity, catalyst choice (e.g., DMAP), and moisture control to prevent hydrolysis of intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm regiochemistry of the indole and bromophenyl groups (e.g., aromatic proton splitting patterns at δ 7.2–8.1 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 385.02) with <3 ppm error .

- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between indole and bromophenyl planes, critical for SAR studies .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives in modulating biological targets?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO, CN) on the indole or phenyl ring to assess effects on potency .

- Biological Assays : Use in vitro models (e.g., kinase inhibition assays or ion channel modulation) to quantify IC values. Compare with parent compound to identify critical functional groups .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like Bcl-2 or potassium channels, guided by crystallographic data from related indole derivatives .

Q. What methodologies are recommended for resolving contradictions in reported biological activities of this compound analogs across different studies?

- Methodological Answer :

- Standardized Assay Conditions : Replicate experiments under controlled conditions (e.g., cell line specificity, serum-free media) to isolate compound-specific effects .

- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., ’s indole derivatives) to identify trends in substituent-driven activity shifts.

- Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding kinetics vs. cell viability assays) to rule out assay artifacts .

Q. What in vitro and in silico approaches are optimal for elucidating the mechanism of action of this compound against specific molecular targets?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map downstream signaling cascades (e.g., apoptosis markers like caspase-3 activation) .

- Dynamic Simulations : Run MD simulations (GROMACS) to study compound-induced conformational changes in targets like Mcl-1 over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.